3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid
Overview
Description
3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid is an organic compound that features a furan ring and a methylphenyl group attached to a propanimidic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a methylphenyl group is introduced to the furan ring.
Formation of the propanimidic acid backbone:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidic acid group, converting it to amines or other reduced forms.
Substitution: The furan and methylphenyl groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the furan ring and the imidic acid group can interact with biological targets in unique ways.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects. Researchers might investigate its activity against various diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid would depend on its specific interactions with molecular targets. Typically, compounds with furan rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The imidic acid group might also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-3-phenylpropanimidic acid: Lacks the methyl group on the phenyl ring.
3-(furan-2-yl)-3-(4-chlorophenyl)propanimidic acid: Has a chlorine substituent instead of a methyl group.
3-(furan-2-yl)-3-(4-methoxyphenyl)propanimidic acid: Contains a methoxy group on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in 3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid can influence its chemical reactivity and biological activity. This small structural difference can lead to variations in how the compound interacts with other molecules, making it unique compared to its analogs.
Biological Activity
3-(Furan-2-yl)-3-(4-methylphenyl)propanimidic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and related research findings.
The synthesis of this compound typically involves the reaction of furan derivatives with appropriate aryl groups under acidic conditions. The compound can be derived from 3-(furan-2-yl)propenoic acids through various chemical transformations.
Table 1: Synthesis Pathways
Compound | Reactants | Conditions | Yield |
---|---|---|---|
1a | Furan-2-carbaldehyde + Malonic Acid | Brønsted acid (TfOH) | High |
1b | 3-(furan-2-yl)propenoic acid + Arenes | Lewis acid (AlCl3) | Moderate |
Antimicrobial Activity
Research has shown that derivatives of furan, including this compound, exhibit significant antimicrobial properties. For instance, studies indicate that these compounds demonstrate activity against various pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL .
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of furan-derived compounds against Candida albicans. Results indicated a notable reduction in fungal growth, suggesting potential therapeutic applications in treating fungal infections .
- Antibacterial Activity : Another investigation focused on the antibacterial properties of furan derivatives, revealing effective suppression of E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Biological Activity Summary
Pathogen | Activity Observed | Concentration (µg/mL) |
---|---|---|
Candida albicans | Antifungal | 64 |
Escherichia coli | Antibacterial | 64 |
Staphylococcus aureus | Antibacterial | 64 |
The biological activity of this compound is hypothesized to be linked to its ability to form reactive electrophilic species upon protonation in acidic environments. These species can interact with biomolecules in pathogens, leading to cell death or inhibition of growth .
Electrophilic Properties
Density Functional Theory (DFT) calculations have been employed to assess the electrophilic nature of cationic intermediates derived from this compound. The Gibbs free energy changes indicate that the formation of these intermediates is thermodynamically favorable, reinforcing their potential as active pharmacophores in drug design .
Properties
IUPAC Name |
3-(furan-2-yl)-3-(4-methylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-4-6-11(7-5-10)12(9-14(15)16)13-3-2-8-17-13/h2-8,12H,9H2,1H3,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVMGYMMQGJJBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)N)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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